1-butyl-1H-1,2,3-triazol-4-amine

Description

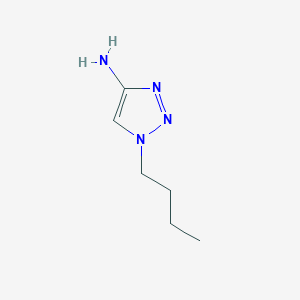

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyltriazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFVCQAAXIIGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-butyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-butyl-1H-1,2,3-triazol-4-amine, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds. The specific substituent pattern of this compound makes it a desirable intermediate for the synthesis of novel therapeutic agents. This guide outlines two primary synthetic strategies for its preparation:

-

Route A: A multi-step synthesis commencing with the formation of a 4-formyl-1,2,3-triazole intermediate, followed by reductive amination.

-

Route B: A pathway involving the synthesis of a 4-nitro-1,2,3-triazole intermediate and its subsequent reduction to the target amine.

Both routes utilize the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step.

Synthesis of Key Precursor: 1-Azidobutane

A common precursor for both synthetic routes is 1-azidobutane. This compound is typically prepared from 1-bromobutane via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 1-Azidobutane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or a mixture of water and an organic solvent.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromobutane.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with a low-boiling organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield crude 1-azidobutane. Further purification can be achieved by distillation.

| Parameter | Value | Reference |

| Reactants | 1-bromobutane, Sodium Azide | General Knowledge |

| Solvent | DMF or Water/Organic Solvent | General Knowledge |

| Temperature | 60-100 °C | General Knowledge |

| Typical Yield | >90% | Assumed based on similar reactions |

Synthetic Route A: Via 4-Formyl Intermediate

This route involves the synthesis of 1-butyl-4-formyl-1H-1,2,3-triazole, which is then converted to the desired amine.

Step 1: Synthesis of 1-butyl-4-formyl-1H-1,2,3-triazole

The synthesis of 1-alkyl-4-formyl-1,2,3-triazoles can be achieved through the reaction of an alkylamine with a suitable 4-formyl-1-(aryl)-1H-1,2,3-triazole, such as 1-(4-nitrophenyl)-4-formyl-1H-1,2,3-triazole (FNPT), which serves as a stable and effective reagent for this transformation.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-(4-nitrophenyl)-4-formyl-1H-1,2,3-triazole (FNPT) in a solvent such as isopropanol or a mixture of isopropanol and water.[1]

-

Addition of Amine: Add butylamine to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the product can be isolated by standard techniques such as extraction and purified by column chromatography.

| Parameter | Value | Reference |

| Reactants | 1-(4-nitrophenyl)-4-formyl-1H-1,2,3-triazole, Butylamine | [1] |

| Solvent | Isopropanol or Isopropanol/Water | [1] |

| Temperature | Room Temperature | [1] |

| Typical Yield | 90-95% | [1] |

Step 2: Reductive Amination to this compound

The conversion of the 4-formyl group to a 4-aminomethyl group can be achieved via reductive amination. This typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

-

Reaction Setup: Dissolve 1-butyl-4-formyl-1H-1,2,3-triazole in a suitable solvent such as methanol or dichloromethane.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or for a more stable and efficient reaction, a 1,2,3-triazole-borane complex.[2][3]

-

Reaction Conditions: Stir the reaction at room temperature until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography.

| Parameter | Value | Reference |

| Reactants | 1-butyl-4-formyl-1H-1,2,3-triazole, Ammonia source | General Knowledge |

| Reducing Agent | NaBH₄, NaBH₃CN, or 1,2,3-triazole-borane | [2][3] |

| Solvent | Methanol, Dichloromethane | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

| Typical Yield | Moderate to high | Assumed based on similar reactions |

Synthetic Route B: Via 4-Nitro Intermediate

An alternative pathway to the target compound is through the synthesis and subsequent reduction of a 4-nitro-1,2,3-triazole intermediate.

Step 1: Synthesis of 1-butyl-4-nitro-1H-1,2,3-triazole

This step involves the cycloaddition of 1-azidobutane with a suitable nitro-alkyne or a precursor that can generate the nitro group in situ. A common precursor is a nitroolefin.[4]

-

Reaction Setup: In a reaction vessel, dissolve the chosen nitro-containing precursor (e.g., a nitroalkene) in a suitable solvent.

-

Addition of Azide: Add 1-azidobutane to the solution.

-

Catalyst: Add a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Work-up and Purification: After completion, the reaction is worked up by removing the catalyst, typically by filtration or extraction, and the product is purified by column chromatography.

| Parameter | Value | Reference |

| Reactants | 1-Azidobutane, Nitro-alkyne precursor | [4] |

| Catalyst | Copper(I) source | [4] |

| Solvent | Varies depending on precursor | [4] |

| Temperature | Room Temperature to 110 °C | [4] |

| Typical Yield | High | [4] |

Step 2: Reduction of 1-butyl-4-nitro-1H-1,2,3-triazole

The final step in this route is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[5]

-

Reaction Setup: Dissolve 1-butyl-4-nitro-1H-1,2,3-triazole in a suitable solvent, such as ethanol, ethyl acetate, or methanol.

-

Reducing Agent: Add a reducing agent. Common options include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).

-

Metal-based Reduction: Tin(II) chloride (SnCl₂) in the presence of an acid, or iron (Fe) or zinc (Zn) powder in acidic media.

-

-

Reaction Conditions: The reaction conditions will depend on the chosen reducing agent, ranging from room temperature for catalytic hydrogenation to elevated temperatures for metal-based reductions.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration (for heterogeneous catalysts) or the reaction is neutralized and extracted. The crude product is then purified, often by column chromatography.

| Parameter | Value | Reference |

| Reactant | 1-butyl-4-nitro-1H-1,2,3-triazole | General Knowledge |

| Reducing Agent | Pd/C, H₂; SnCl₂, HCl; Fe, HCl | [5] |

| Solvent | Ethanol, Ethyl Acetate | [5] |

| Temperature | Room Temperature to Reflux | [5] |

| Typical Yield | High | [5] |

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the described synthetic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-Depth Technical Guide on the Core Chemical Properties of 1-butyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-butyl-1H-1,2,3-triazol-4-amine is limited in publicly accessible literature. This guide provides a comprehensive overview based on the well-established chemical properties of analogous 1-alkyl-1H-1,2,3-triazol-4-amines and general principles of triazole chemistry. The experimental protocols and data presented are predictive and intended to serve as a foundational resource for the synthesis, characterization, and evaluation of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural analogue, 1-methyl-1H-1,2,3-triazol-4-amine, and the contribution of the butyl group.[1] These properties are crucial for understanding its solubility, membrane permeability, and potential as a drug candidate.

| Property | Predicted Value / Information | Data Source / Basis |

| Molecular Formula | C₆H₁₂N₄ | Calculation |

| Molecular Weight | 140.19 g/mol | Calculation |

| IUPAC Name | This compound | Nomenclature |

| CAS Number | Not available | - |

| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds |

| Predicted logP | ~0.8 - 1.2 | Prediction based on 1-methyl analogue (-0.7) and butyl group contribution |

| Hydrogen Bond Donors | 1 (from the amine group) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (from the triazole nitrogens) | Structural Analysis |

| Predicted Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | General solubility of triazoles |

Synthesis and Experimental Protocols

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4][5][6] The synthesis of this compound would likely proceed through a multi-step process, starting with the synthesis of a protected 4-amino-1,2,3-triazole precursor followed by N-alkylation or by constructing the triazole ring with the butyl group already in place. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common strategy involves the cycloaddition of an azide with an alkyne bearing a group that can be converted to an amine. A logical approach would be the CuAAC reaction between 1-azidobutane and a protected cyanoacetylene, followed by reduction of the nitrile to the amine.

Detailed Experimental Protocol (Predictive)

This protocol is a generalized procedure based on established methods for CuAAC reactions.[3][7]

Step 1: Synthesis of 1-Azidobutane

-

In a round-bottom flask, dissolve 1-bromobutane (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azidobutane. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a flask, dissolve 1-azidobutane (1.0 eq) and cyanoacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.1 eq, as a 1 M solution in water), followed by copper(II) sulfate pentahydrate (0.01 eq, as a 0.1 M solution in water).[7]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvents under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 1-butyl-4-cyano-1H-1,2,3-triazole.

Step 3: Reduction of the Nitrile

-

In a dry, inert atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq), in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of 1-butyl-4-cyano-1H-1,2,3-triazole (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic and Analytical Data (Predicted)

The characterization of the final compound is essential. Below are the expected spectroscopic data based on analyses of similar triazole derivatives.[8][9][10][11]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.5-7.8 (s, 1H, triazole C5-H), ~4.2-4.4 (t, 2H, N-CH₂-), ~3.5-4.5 (br s, 2H, -NH₂), ~1.8-2.0 (m, 2H, -CH₂-), ~1.3-1.5 (m, 2H, -CH₂-), ~0.9-1.0 (t, 3H, -CH₃). |

| ¹³C NMR | δ (ppm): ~145-150 (C4-NH₂), ~120-125 (C5), ~50-55 (N-CH₂-), ~30-35 (-CH₂-), ~19-22 (-CH₂-), ~13-15 (-CH₃). |

| IR (Infrared) | ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~3100-3150 (C-H stretch, triazole), ~2850-2960 (C-H stretch, alkyl), ~1600-1650 (N-H bend, amine), ~1400-1500 (C=N, N=N stretch, triazole ring). |

| Mass Spec (ESI-MS) | m/z: 141.11 [M+H]⁺. Fragmentation may involve loss of N₂, the butyl chain, or the amino group.[12][13] |

Chemical Reactivity and Stability

-

Triazole Ring Stability: The 1,2,3-triazole ring is a highly stable aromatic system, resistant to oxidation, reduction, and hydrolysis under typical conditions.[6][14]

-

Amine Group Reactivity: The 4-amino group is a key site for further functionalization. It can act as a nucleophile in reactions such as acylation, alkylation, and Schiff base formation, allowing for the synthesis of a diverse library of derivatives.[15]

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,3-triazoles are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][16][17][18] Notably, compounds with a 4-amino-1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1).[16]

IDO1 Inhibition Pathway

IDO1 is an enzyme that plays a critical role in immune evasion by tumors. It catabolizes the essential amino acid tryptophan into kynurenine. Tryptophan depletion and the accumulation of kynurenine in the tumor microenvironment suppress the activity of immune cells, such as T cells and natural killer cells, allowing the tumor to escape immune surveillance. Inhibition of IDO1 can restore anti-tumor immunity.

Conclusion

While specific experimental data on this compound is not widely available, this technical guide provides a robust, predictive framework for its synthesis, characterization, and potential biological applications based on well-established principles of triazole chemistry. The provided protocols and expected data serve as a valuable starting point for researchers interested in exploring this and related compounds for applications in drug discovery, particularly in the field of immuno-oncology, and materials science.

References

- 1. 1-methyl-1H-1,2,3-triazol-4-amine | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Buy 1-Hexyl-1h-1,2,3-triazol-4-amine [smolecule.com]

- 16. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-butyl-1H-1,2,3-triazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and a key biological mechanism of action relevant to 1-butyl-1H-1,2,3-triazol-4-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of antifungal agents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | s | 1H | C5-H of triazole ring |

| ~4.2 - 4.4 | t | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~4.0 - 5.0 | br s | 2H | -NH₂ |

| ~1.8 - 2.0 | sextet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.2 - 1.4 | sextet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | N-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C4 of triazole ring (bearing NH₂) |

| ~120 - 125 | C5 of triazole ring |

| ~50 - 52 | N-CH₂-CH₂-CH₂-CH₃ |

| ~32 - 34 | N-CH₂-CH₂-CH₂-CH₃ |

| ~19 - 21 | N-CH₂-CH₂-CH₂-CH₃ |

| ~13 - 14 | N-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) of NH₂ group |

| 3150 - 3100 | Weak | C-H stretching of triazole ring |

| 2960 - 2850 | Strong | C-H stretching of butyl group |

| 1650 - 1600 | Medium | N-H bending (scissoring) of NH₂ group |

| 1580 - 1450 | Medium to Weak | C=C and C=N stretching of triazole ring |

| 1470 - 1430 | Medium | C-H bending of CH₂ and CH₃ groups |

| 1250 - 1000 | Medium | C-N stretching |

Mass Spectrometry (MS)

For the mass spectrum, the expected molecular ion peak [M]⁺ for this compound (C₆H₁₂N₄) would be at m/z = 140.11. A high-resolution mass spectrometry (HRMS) analysis would provide a more precise mass. Common fragmentation patterns would likely involve the loss of the butyl group or fragments thereof.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, with the key step being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

Synthesis of 1-Azidobutane

Materials:

-

1-Bromobutane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 1-bromobutane (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1-azidobutane. Caution: Organic azides are potentially explosive and should be handled with care.

Synthesis of this compound

This step involves the cycloaddition of 1-azidobutane with a suitable two-carbon synthon for the 4-amino-triazole ring. A common approach involves using a protected form of aminoacetylene, followed by deprotection. An alternative and more direct route, when feasible, is the use of a reagent that introduces the amino group directly. One such strategy involves the use of alkynyliodonium salts followed by amination.[3]

Materials:

-

1-Azidobutane

-

Ethynyltrimethylsilane

-

Copper(I) iodide (CuI)

-

A suitable amine source (e.g., aqueous ammonia)

-

A suitable base (e.g., potassium carbonate)

-

Solvent (e.g., DMSO or a mixture of t-butanol and water)

Procedure (Illustrative):

-

To a solution of 1-azidobutane (1 equivalent) in a suitable solvent (e.g., t-butanol/water mixture), add ethynyltrimethylsilane (1.1 equivalents).

-

Add a catalytic amount of copper(I) iodide (e.g., 5 mol%).

-

The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC or LC-MS.

-

Upon completion of the cycloaddition to form the silylated triazole, the reaction mixture is worked up by adding aqueous ammonia and stirring for several hours to effect both desilylation and amination at the 4-position.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Biological Context and Signaling Pathway

Triazole compounds are a major class of antifungal agents.[4][5] Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, namely lanosterol 14α-demethylase.[5][6][7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by a triazole antifungal agent.

Caption: Inhibition of Ergosterol Biosynthesis by a Triazole Antifungal Agent.

This diagram illustrates how a triazole antifungal, such as this compound, inhibits the enzyme lanosterol 14α-demethylase. This blockage prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The resulting depletion of ergosterol disrupts the membrane's integrity, ultimately leading to the inhibition of fungal growth or cell death. This mechanism is a cornerstone of the therapeutic action of many widely used antifungal drugs.[4][5][6][7]

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-butyl-1H-1,2,3-triazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-butyl-1H-1,2,3-triazol-4-amine is a heterocyclic organic compound that holds potential interest in various chemical and pharmaceutical research areas. A fundamental physicochemical property governing its application in drug discovery, formulation, and synthesis is its solubility in different solvent systems. This technical guide provides a summary of the available information on the solubility of this compound and its analogs, alongside a detailed experimental protocol for its determination.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of published data necessitates experimental determination to accurately quantify its solubility in various solvents.

However, qualitative solubility information for structurally related compounds, such as 3-amino-1,2,4-triazole, can provide some initial insights. Generally, aminotriazoles exhibit solubility in polar solvents. For instance, 3-amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, sparingly soluble in ethyl acetate, and insoluble in ether and acetone.[1] The solubility of these compounds is influenced by their ability to form hydrogen bonds.[2][3] The solubility of 3-amino-1,2,4-triazole in various organic solvents has been observed to increase with a rise in temperature.[4]

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

As of the date of this document, no specific quantitative solubility data for this compound has been found in publicly available literature. The table is provided as a template for experimental data logging.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method.[4]

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined by periodically measuring the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspensions to settle for a predetermined period (e.g., 2 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (g/L) = (C × V_dil × DF) / V_sample

Where:

-

C = Concentration of the diluted sample from the analytical instrument (g/L)

-

V_dil = Volume of the diluted sample (L)

-

DF = Dilution factor

-

V_sample = Volume of the initial supernatant sample (L)

-

-

To express solubility in mol/L, divide the result in g/L by the molar mass of this compound.

-

3.3. Data Validation

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the mean solubility and the standard deviation.

-

Ensure the solid phase in equilibrium with the solution is the original compound and has not undergone any transformation (e.g., polymorphism, solvation) by analyzing the remaining solid using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Analysis of 1-butyl-1H-1,2,3-triazol-4-amine: A Methodological Guide to Crystal Structure Determination

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the topic of crystal structure analysis for 1-butyl-1H-1,2,3-triazol-4-amine. A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield a publicly available crystal structure for this specific compound. Consequently, this document provides a comprehensive, generalized methodology for the synthesis, crystallization, and subsequent crystal structure analysis of this compound, based on established protocols for analogous triazole derivatives. This guide is intended to serve as a practical workflow for researchers seeking to characterize this and similar molecules.

Introduction

1,2,3-Triazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. Their structural rigidity and capacity for hydrogen bonding make them valuable scaffolds in drug design. The determination of the precise three-dimensional arrangement of atoms in the crystalline state is fundamental to understanding the structure-activity relationships (SAR) of these molecules, informing rational drug design, and ensuring intellectual property claims. This guide outlines the typical experimental pathway to achieve this.

Generalized Experimental Protocols

The following sections describe a standard workflow for the synthesis and crystallographic analysis of a novel triazole compound like this compound.

Synthesis of this compound

The synthesis of 1,4-disubstituted 1,2,3-triazoles is commonly achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". A plausible synthetic route is outlined below.

Materials:

-

1-Azidobutane

-

Propargylamine

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of propargylamine (1.0 eq) and 1-azidobutane (1.1 eq) is prepared in a 1:1 mixture of t-BuOH and H₂O.

-

Catalyst Addition: To this solution, sodium ascorbate (0.2 eq) is added, followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction: The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.

Crystallization

Obtaining a single crystal of sufficient quality is often the most challenging step. Several methods should be attempted in parallel.

Methods:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is prepared in a vial covered with a perforated cap. The solvent is allowed to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to 4°C.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

While no experimental data exists for the target compound, a crystallographic analysis would yield the data presented in the following tables. The data shown are hypothetical and are for illustrative purposes only, based on typical values for similar small organic molecules.

Table 1: Crystal Data and Structure Refinement for a Hypothetical this compound.

| Parameter | Value |

| Empirical formula | C₆H₁₂N₄ |

| Formula weight | 140.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, α = 90° |

| b = 12.0(1) Å, β = 105.0(1)° | |

| c = 9.0(1) Å, γ = 90° | |

| Volume | 885(2) ų |

| Z | 4 |

| Density (calculated) | 1.050 Mg/m³ |

| Absorption coefficient | 0.070 mm⁻¹ |

| F(000) | 304 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 2000 [R(int) = 0.03] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2000 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical this compound.

| Bond/Angle | Length (Å) / Angle (°) |

| N1-N2 | 1.34(1) |

| N2-N3 | 1.30(1) |

| N3-C4 | 1.35(1) |

| C4-C5 | 1.38(1) |

| C5-N1 | 1.36(1) |

| C4-N(amine) | 1.37(1) |

| N1-C(butyl) | 1.47(1) |

| N1-N2-N3 | 110.0(1) |

| N2-N3-C4 | 105.0(1) |

| N3-C4-C5 | 112.0(1) |

| C4-C5-N1 | 108.0(1) |

| C5-N1-N2 | 105.0(1) |

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflow for crystal structure analysis.

Signaling Pathways and Biological Activity

Without experimental data on the biological effects of this compound, it is not possible to delineate any associated signaling pathways. The creation of such a diagram would be purely speculative. Biological evaluation, including in vitro and in vivo assays, would be the necessary prerequisite to identify protein targets and subsequent signaling cascades.

Conclusion

While the crystal structure of this compound has not been publicly reported, this guide provides a robust and detailed framework for its determination. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are based on well-established methodologies for similar triazole compounds. The successful execution of this workflow would provide invaluable empirical data, enabling a deeper understanding of the molecule's structural and electronic properties, and paving the way for its potential application in drug discovery and development.

An In-Depth Technical Guide on the Potential Biological Activity of 1-butyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The presence of a butyl group at the N1 position and an amine group at the C4 position of the triazole ring in 1-butyl-1H-1,2,3-triazol-4-amine suggests the potential for diverse biological interactions.

Potential Biological Activities

Based on the activities of analogous compounds, this compound is hypothesized to exhibit a range of biological effects.

Anticancer Activity:

Numerous 1,2,3-triazole derivatives have been investigated for their antiproliferative properties against various cancer cell lines.[2][4][5] The mechanism of action often involves the inhibition of key enzymes in cancer progression or the induction of apoptosis. For instance, some 1,2,3-triazole derivatives have been shown to act as cell cycle inhibitors.[4] The cytotoxic potential of compounds structurally related to this compound is summarized in Table 1.

Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Phosphonate 1,2,3-triazole derivative | HT-1080 | 15.13 | [4] |

| Phosphonate 1,2,3-triazole derivative | A-549 | 21.25 | [4] |

| Phosphonate 1,2,3-triazole derivative | MCF-7 | 18.06 | [4] |

| Phosphonate 1,2,3-triazole derivative | MDA-MB-231 | 16.32 | [4] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | HeLa, A549, HepG2, HCT-116 | Not specified | [5] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | MCF-7 | 0.31 | [6] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | Caco-2 | 4.98 | [6] |

Antimicrobial Activity:

The 1,2,3-triazole nucleus is a core component of several antimicrobial agents.[3][7] These compounds often exert their effects by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The structural features of this compound, particularly the lipophilic butyl group, may facilitate its interaction with microbial membranes. A summary of the antimicrobial activity of related compounds is presented in Table 2.

Table 2: Antimicrobial Activity of Representative 1,2,3-Triazole Derivatives

| Compound/Derivative Class | Microorganism(s) | MIC (µM) | Reference |

| 1,3,4-trisubstituted-1,2,3-triazolium salt | Gram-positive bacteria | 1 | [8] |

| 1,3,4-trisubstituted-1,2,3-triazolium salt | Gram-negative bacteria | 8 | [8] |

| 1,3,4-trisubstituted-1,2,3-triazolium salt | Fungi | 4 | [8] |

| Metronidazole 1H-1,2,3-triazole derivatives | Various bacteria and fungi | Potent inhibition | [7] |

Enzyme Inhibition:

The ability of the 1,2,3-triazole ring to act as a bioisostere for other functional groups makes its derivatives promising candidates for enzyme inhibitors.[9] Various 1,2,3-triazole-containing compounds have been reported to inhibit enzymes such as kinases, cholinesterases, and metalloproteinases.[4][10] The potential enzyme inhibitory activities are highlighted in Table 3.

Table 3: Enzyme Inhibitory Activity of Representative 1,2,3-Triazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| 1,2,3-Triazole–quinoline conjugates | Human Acetylcholinesterase (hAChE) | 109 - 114 | [10] |

| (E)-7-((1-(3,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy)-3-(3-(dimethylamino) acryloyl)-2H-chromen-2-one | Butyrylcholinesterase (BuChE) | 21.71 | [10] |

| 1H-1,2,3-triazole-4-carboxamides | Pregnane X receptor (PXR) | Low nanomolar | [11] |

Experimental Protocols

To evaluate the potential biological activities of this compound, a series of standard in vitro assays can be employed.

Anticancer Activity Assessment:

-

Cell Viability Assay (MTT Assay):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]

-

Antimicrobial Susceptibility Testing:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

-

Enzyme Inhibition Assays:

-

General Protocol:

-

The target enzyme, its substrate, and varying concentrations of the test compound are incubated together in a suitable buffer.

-

The reaction is initiated, and the activity of the enzyme is measured over time by monitoring the formation of the product or the depletion of the substrate.

-

The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration. The specific detection method will vary depending on the enzyme (e.g., colorimetric, fluorometric, or luminescent).

-

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: General synthesis of this compound.

Caption: Workflow for biological activity screening.

Caption: Hypothetical inhibition of a signaling pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 8. Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

The Scarcity of a Specific Building Block: A Technical Guide to 1-Alkyl-1H-1,2,3-triazol-4-amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 1,2,3-Triazoles in Organic Synthesis

The 1,2,3-triazole moiety has gained significant attention in organic synthesis, largely due to the advent of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These heterocycles are recognized for their remarkable stability, dipole character, and ability to participate in hydrogen bonding, making them excellent pharmacophores and versatile linkers in functional materials. The amino-substituted 1,2,3-triazoles, in particular, serve as valuable precursors for the synthesis of more complex heterocyclic systems and as key components in the design of bioactive molecules.

General Synthetic Strategies for 1-Alkyl-1H-1,2,3-triazol-4-amines

The synthesis of 1-alkyl-1H-1,2,3-triazol-4-amines typically involves a multi-step sequence, culminating in the formation of the triazole ring with the desired substitution pattern. The most common strategies involve the construction of the triazole ring from acyclic precursors.

A plausible and widely applicable synthetic approach is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For the synthesis of a 4-amino triazole, a ynamine or an equivalent synthetic precursor would be required. A more practical and common approach involves the introduction of the amino group after the formation of the triazole ring or by using a masked amino group during the cycloaddition.

A generalized synthetic workflow is presented below:

Caption: Generalized Synthetic Routes to 1-Alkyl-1H-1,2,3-triazol-4-amines.

Experimental Protocol: A General Procedure for Route A

The following is a representative, generalized protocol for the synthesis of a 1-alkyl-1H-1,2,3-triazol-4-amine via the Curtius rearrangement, which would be a logical approach for the synthesis of the target molecule.

Step 1: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carboxylate To a solution of the corresponding alkyl azide (1.0 eq.) and a terminal alkyne bearing an ester group (e.g., ethyl propiolate, 1.0 eq.) in a suitable solvent such as a mixture of tert-butanol and water (1:1), is added sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.05 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid The triazole ester (1.0 eq.) is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide (2.0-3.0 eq.), is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 3: Curtius Rearrangement to the 4-Amine The triazole carboxylic acid (1.0 eq.) is suspended in an inert solvent like toluene. Diphenylphosphoryl azide (DPPA, 1.1 eq.) and triethylamine (1.2 eq.) are added, and the mixture is heated to reflux for 2-4 hours. The reaction is then cooled, and a suitable alcohol (e.g., tert-butanol) is added to trap the isocyanate intermediate as a carbamate. The mixture is heated to reflux for another 1-2 hours. After cooling, the solvent is removed, and the crude carbamate is purified. The purified carbamate is then treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to afford the desired 1-alkyl-1H-1,2,3-triazol-4-amine.

Physicochemical and Spectroscopic Data

While specific data for 1-butyl-1H-1,2,3-triazol-4-amine is not available, the following table summarizes the expected and typical data for a compound of this class based on general chemical principles and data from analogous structures.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |

| ¹H NMR | Signals corresponding to the butyl chain (triplet ~0.9 ppm, multiplet ~1.3 ppm, multiplet ~1.8 ppm, triplet ~4.3 ppm), a singlet for the triazole C5-H (~7.5-8.0 ppm), and a broad singlet for the NH₂ group. |

| ¹³C NMR | Signals for the butyl carbons, and two distinct signals for the triazole ring carbons (~120-150 ppm). |

| Mass Spectrometry | [M+H]⁺ peak at m/z 141.11 |

Applications as a Building Block in Organic Synthesis

The 4-amino-1-alkyl-1,2,3-triazole scaffold is a versatile building block for the synthesis of a variety of more complex molecules, particularly in the context of drug discovery.

Caption: Potential Derivatizations of 1-Alkyl-1H-1,2,3-triazol-4-amines.

The primary amino group can undergo a variety of chemical transformations:

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These derivatives are common in medicinal chemistry to modulate the physicochemical properties of a lead compound.

-

Alkylation and Reductive Amination: The amino group can be alkylated or used in reductive amination reactions with aldehydes and ketones to yield secondary and tertiary amines.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, azide) to introduce further functionality at the 4-position of the triazole ring.

-

Heterocycle Formation: The amino group can act as a nucleophile in condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems, such as triazolopyrimidines, which are prevalent in bioactive molecules.

Conclusion and Future Outlook

While specific experimental data for this compound remains elusive in the current body of scientific literature, the general synthetic strategies and derivatization pathways for the broader class of 1-alkyl-1H-1,2,3-triazol-4-amines are well-established. Researchers interested in this particular building block can with reasonable confidence apply the methodologies outlined in this guide to synthesize and utilize it in their research endeavors. The continued exploration of novel substituted triazoles is crucial for the advancement of drug discovery and materials science, and it is anticipated that detailed studies on compounds like this compound will emerge in the future, further expanding the synthetic chemist's toolbox.

A Theoretical and Computational Framework for the Analysis of 1-butyl-1H-1,2,3-triazol-4-amine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment, which facilitate interactions with biological targets.[1][2][3] Derivatives of this scaffold are investigated for a wide array of therapeutic applications, including anticancer, antifungal, and antiviral activities.[1] This guide presents a comprehensive theoretical and computational framework for the characterization of 1-butyl-1H-1,2,3-triazol-4-amine, a representative member of this promising class of compounds. While specific experimental and computational studies on this exact molecule are limited in published literature, this document outlines the standard methodologies and expected outcomes based on extensive research into analogous triazole derivatives.[1][4][5]

The computational techniques detailed herein, including Density Functional Theory (DFT) and molecular docking, are indispensable tools in contemporary drug discovery. They provide critical insights into molecular structure, stability, electronic properties, and potential biological activity, thereby guiding synthetic efforts and accelerating the development of novel therapeutic agents.

Computational Workflow and Methodologies

A typical computational investigation of a novel triazole derivative follows a structured workflow designed to build a comprehensive profile of the molecule's physicochemical and biological properties. This multi-step process begins with the fundamental optimization of the molecular structure and progresses to the simulation of its interaction with a biological target.

References

- 1. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. computational-details-of-molecular-structure-spectroscopic-properties-dft-calculations-and-molecular-docking-study-of-some-1-4-disubstituted-1-2-3-triazole-derivatives-derived-from-4-aminobenzen-sulfonic-acid - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Applications of 1-Butyl-1H-1,2,3-triazol-4-amine and its Analogs in Medicinal Chemistry: A Detailed Overview

Introduction

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, valued for its chemical stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets. While specific research on 1-butyl-1H-1,2,3-triazol-4-amine is not extensively available in the current literature, the broader class of 1,4-disubstituted and 4-amino-1,2,3-triazole derivatives has been the subject of significant investigation. These compounds have shown promise in a variety of therapeutic areas, acting as modulators of G-protein coupled receptors and nuclear receptors, among other targets. This document provides a detailed overview of the applications of this class of compounds, including quantitative data for representative analogs, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Application Notes

The this compound structure combines a flexible butyl group at the 1-position of the triazole ring with a key amino functional group at the 4-position. The amino group, in particular, serves as a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

GPR88 Receptor Agonists

A significant application of 1,4-disubstituted 1H-1,2,3-triazoles is in the development of agonists for the G-protein coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum and is implicated in various neurological and psychiatric disorders. Derivatives of 1,2,3-triazole have been identified as potent and efficacious GPR88 agonists. The 1,2,3-triazole ring in these compounds often serves as a bioisostere for an amide bond, leading to improved potency.[1]

Pregnane X Receptor (PXR) Modulators

Derivatives of 1H-1,2,3-triazole-4-carboxamide have been investigated as inverse agonists and antagonists of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that regulates the metabolism of many drugs, and its inhibition can be a therapeutic strategy to prevent adverse drug-drug interactions. Structural optimization of this class of compounds has led to the discovery of potent and selective PXR inhibitors.

Other Potential Therapeutic Applications

The broader family of triazole derivatives, including both 1,2,3- and 1,2,4-triazoles, has been explored for a wide range of biological activities, such as:

-

Antifungal Agents: Triazoles are a well-established class of antifungal drugs.[2]

-

Antibacterial Agents: Various triazole derivatives have demonstrated significant antibacterial activity.

-

Anticancer Agents: The triazole scaffold is present in several compounds with antiproliferative properties.

-

Anticonvulsant and Anti-inflammatory Agents: These activities have also been reported for certain triazole derivatives.

Quantitative Data for Representative 1,2,3-Triazole Derivatives

The following table summarizes the biological activity of some 1,4-disubstituted 1H-1,2,3-triazole derivatives as GPR88 agonists.

| Compound ID | R1 Group (at N1) | R4 Group (at C4) | EC50 (nM) [GPR88] | Emax (%) [GPR88] |

| 25 | Cyclobutylmethyl | H | 95 | 101 |

| 26 | (S)-2-Methylbutyl | H | 60 | 101 |

| 29 | Cyclobutylmethyl | Methyl | 89 | Not Reported |

| 30 | Cyclobutylmethyl | 4,5-Dimethyl | 457 | Not Reported |

| 53 | (S)-2-Methylbutyl | CONHMe | 14 | Not Reported |

Data sourced from a study on GPR88 agonists.[1]

Experimental Protocols

Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles, which is a common and efficient way to produce the core scaffold of interest.

Materials:

-

Alkyl or aryl azide (e.g., 1-azidobutane to synthesize the butyl-substituted triazole)

-

Terminal alkyne

-

Sodium ascorbate

-

Copper(II) sulfate pentahydrate

-

Solvent (e.g., a mixture of water and tert-butanol)

Procedure:

-

Dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

-

To this solution, add sodium ascorbate (0.1 equivalents) as a reducing agent.

-

Add copper(II) sulfate pentahydrate (0.01-0.05 equivalents) to initiate the catalysis.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1H-1,2,3-triazole.

cAMP Functional Assay for GPR88 Agonist Activity

This protocol outlines a method to assess the agonist activity of compounds at the GPR88 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

HEK293 cells stably expressing the human GPR88 receptor

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Forskolin

-

Test compounds (dissolved in DMSO)

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

-

Plate the GPR88-expressing HEK293 cells in a 384-well white opaque plate and incubate overnight.

-

On the day of the assay, remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Prepare serial dilutions of the test compounds and a reference agonist in assay buffer.

-

Add the compound solutions to the cells, followed by the addition of forskolin to stimulate cAMP production.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a homogeneous time-resolved fluorescence (HTRF) based cAMP detection kit according to the manufacturer's instructions.

-

Plot the dose-response curves and calculate the EC50 values for the test compounds.

Visualizations

Caption: GPR88 receptor signaling pathway.

Caption: General workflow for CuAAC synthesis.

References

- 1. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-butyl-1H-1,2,3-triazol-4-amine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their metabolic stability and ability to act as bioisosteres for amide bonds.[5] 1-butyl-1H-1,2,3-triazol-4-amine is a valuable building block in this context, offering a reactive primary amine handle for further functionalization and incorporation into more complex molecular architectures, such as bioconjugates and potential therapeutic agents. The butyl group provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a final compound.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in click chemistry reactions, focusing on its role as a synthon for bioconjugation.

Synthesis of this compound Precursor

The synthesis of the key precursor, 1-azido-N-butyl-methanimine, can be achieved through a multi-step process starting from readily available reagents. This azide can then be used in a CuAAC reaction to generate the target this compound. A general synthetic approach is outlined below.

Caption: Synthetic pathway for this compound.

Application in Bioconjugation: Labeling of a Peptide

A primary application of this compound is as a precursor for introducing a triazole moiety into biomolecules. The amine group can be converted to an azide, which can then be "clicked" onto an alkyne-modified biomolecule. This example outlines the labeling of a model peptide.

Experimental Workflow

Caption: Workflow for peptide labeling using a triazole precursor.

Experimental Protocols

Protocol 1: Synthesis of 1-butyl-4-azido-1H-1,2,3-triazole

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature at 0-5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution at 0 °C. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-butyl-4-azido-1H-1,2,3-triazole.

Protocol 2: CuAAC Ligation of 1-butyl-4-azido-1H-1,2,3-triazole to an Alkyne-Modified Peptide

Materials:

-

1-butyl-4-azido-1H-1,2,3-triazole (from Protocol 1)

-

Alkyne-modified peptide (e.g., containing propargylglycine)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional, but recommended for biological applications)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving reagents)

-

Microcentrifuge tubes

Procedure:

-

Prepare stock solutions:

-

10 mM 1-butyl-4-azido-1H-1,2,3-triazole in DMSO.

-

10 mM alkyne-modified peptide in PBS.

-

50 mM CuSO₄·5H₂O in water.

-

1 M Sodium ascorbate in water (prepare fresh).

-

10 mM TBTA in DMSO.

-

-

In a microcentrifuge tube, add the following in order:

-

Alkyne-modified peptide solution (to a final concentration of 100 µM).

-

1-butyl-4-azido-1H-1,2,3-triazole stock solution (to a final concentration of 200 µM).

-

TBTA stock solution (to a final concentration of 100 µM).

-

CuSO₄·5H₂O stock solution (to a final concentration of 50 µM).

-

-

Vortex the mixture briefly.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

-

Vortex the reaction mixture again and allow it to proceed at room temperature for 1-4 hours.

-

The resulting triazole-labeled peptide can be purified by HPLC.

Quantitative Data Summary

The efficiency of CuAAC reactions is typically high, with yields often exceeding 90%. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar bioconjugation reactions.

| Parameter | Condition | Expected Outcome/Note | Reference |

| Reactant Ratio (Azide:Alkyne) | 1.5:1 to 5:1 | A slight excess of the azide component is often used to drive the reaction to completion. | [3] |

| Copper(I) Source | CuSO₄ with Sodium Ascorbate | A common and effective in situ method for generating the active Cu(I) catalyst. | [1][4] |

| Ligand | TBTA | Accelerates the reaction and protects the biomolecule from oxidative damage. | [5][6] |

| Solvent | Aqueous buffers (e.g., PBS) with co-solvents (e.g., DMSO, t-BuOH) | Co-solvents are used to solubilize hydrophobic reactants. | [7] |

| Temperature | Room Temperature | Mild reaction conditions are a hallmark of click chemistry. | [4] |

| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the substrates and catalyst system. | [3] |

| Yield | > 90% | CuAAC is known for its high efficiency and yields. | [4] |

Signaling Pathway and Logical Relationship Diagram

The CuAAC reaction is a powerful tool for elucidating biological pathways by enabling the visualization and tracking of biomolecules. For example, an alkyne-modified metabolic precursor can be introduced to cells, incorporated into a specific class of biomolecules, and then labeled with an azide-functionalized probe (derived from a compound like this compound) for detection.

Caption: Logic diagram for metabolic labeling via click chemistry.

Conclusion

References

- 1. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocol: Synthesis of 1-Butyl-1H-1,2,3-triazol-4-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[2][3] This protocol details a divergent and robust method for synthesizing a library of 1-butyl-1H-1,2,3-triazol-4-amine derivatives. The strategy involves the initial synthesis of 1-azidobutane, followed by a Cu-catalyzed cycloaddition with an alkynyliodonium salt. The resulting 1-butyl-1H-1,2,3-triazol-4-yliodonium salt serves as a versatile intermediate for subsequent Cu-catalyzed coupling with a wide range of primary and secondary amines to generate the desired 4-amine derivatives.[4] This approach allows for the rapid generation of diverse compound libraries for screening and lead optimization.

Overall Synthetic Scheme

The synthesis is a multi-step process beginning with the preparation of 1-azidobutane. This azide is then used in a cycloaddition reaction, followed by a coupling step to introduce the desired amine functionality.

Step 1: Synthesis of 1-Azidobutane Br-(CH₂)₃-CH₃ + NaN₃ → N₃-(CH₂)₃-CH₃ + NaBr

Step 2: Synthesis of the Triazolyliodonium Salt Intermediate N₃-(CH₂)₃-CH₃ + I⁺-C≡C-R → 1-Butyl-4-(R-iodonio)-1H-1,2,3-triazole

Step 3: Synthesis of this compound Derivatives 1-Butyl-4-(R-iodonio)-1H-1,2,3-triazole + R¹R²NH → 1-Butyl-1H-1,2,3-triazol-4-N(R¹R²) + HI

Experimental Protocols

Protocol 1: Synthesis of 1-Azidobutane

This procedure outlines the nucleophilic substitution of 1-bromobutane with sodium azide.[5]

Materials:

-

1-bromobutane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

-

Addition of Alkyl Halide: Add 1-bromobutane (1.0 equivalent) to the stirred solution.

-

Reaction: Heat the mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 1-azidobutane can be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Safety Note: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding high temperatures, shock, and friction. All procedures should be performed in a well-ventilated fume hood.

Protocol 2: Synthesis of 1-Butyl-4-(phenyliodonio)-1H-1,2,3-triazole Tosylate

This protocol describes the copper-catalyzed cycloaddition of 1-azidobutane with an alkynyliodonium salt.[4]

Materials:

-

1-Azidobutane (from Protocol 1)

-

Ethynyl(phenyl)iodonium tosylate

-

Copper(I) iodide (CuI)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of ethynyl(phenyl)iodonium tosylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add 1-azidobutane (1.2 equivalents).

-

Catalyst and Base: Add triethylamine (2.0 equivalents) followed by copper(I) iodide (0.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure triazolyliodonium salt intermediate.

Protocol 3: General Protocol for the Synthesis of this compound Derivatives

This procedure details the final copper-catalyzed amination of the triazolyliodonium salt intermediate.[4]

Materials:

-

1-Butyl-4-(phenyliodonio)-1H-1,2,3-triazole tosylate (from Protocol 2)

-

Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Copper(II) acetate (Cu(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-